molecular formula C22H21ClN2O3 B369911 N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide CAS No. 906214-34-4

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B369911
CAS No.: 906214-34-4
M. Wt: 396.9g/mol
InChI Key: KGEQTPILGJCRDL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-nitroaniline with morpholine under specific conditions to form 5-chloro-2-(morpholin-4-yl)aniline.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methoxynaphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide stands out due to its unique combination of a morpholine ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

906214-34-4

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H21ClN2O3/c1-27-21-13-16-5-3-2-4-15(16)12-18(21)22(26)24-19-14-17(23)6-7-20(19)25-8-10-28-11-9-25/h2-7,12-14H,8-11H2,1H3,(H,24,26)

InChI Key

KGEQTPILGJCRDL-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)N4CCOCC4

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)N4CCOCC4

Origin of Product

United States

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